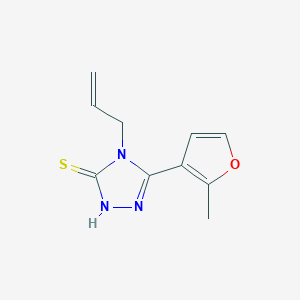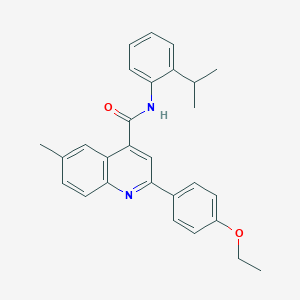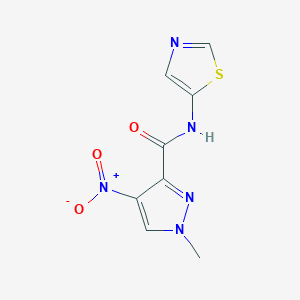![molecular formula C18H16ClF3N4OS B456446 1-[5-(5-CHLOROTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]AZEPANE](/img/structure/B456446.png)
1-[5-(5-CHLOROTHIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]AZEPANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]azepane is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their significant biological and chemical properties, making them valuable in various scientific research applications
Preparation Methods
The synthesis of 1-[5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]azepane involves several steps:
Cyclocondensation Reaction: The primary method for synthesizing pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems.
Final Assembly: The azepane ring is incorporated through a series of nucleophilic substitution reactions, leading to the final compound.
Industrial production methods for such compounds typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]azepane undergoes various chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]azepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]azepane involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The binding of the compound to its targets can trigger various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
1-[5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]azepane can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H16ClF3N4OS |
|---|---|
Molecular Weight |
428.9g/mol |
IUPAC Name |
azepan-1-yl-[5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C18H16ClF3N4OS/c19-15-6-5-13(28-15)11-9-14(18(20,21)22)26-16(23-11)10-12(24-26)17(27)25-7-3-1-2-4-8-25/h5-6,9-10H,1-4,7-8H2 |
InChI Key |
YIUUENPBOSLOTG-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(S4)Cl)C(F)(F)F |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(S4)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B456363.png)

![N-(3-chlorophenyl)-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B456365.png)
![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B456366.png)
![Ethyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B456369.png)
![methyl 2-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B456370.png)
![4-ethyl-5-[2-(4-isopropylphenyl)-6-methyl-4-quinolinyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B456371.png)
![N-(3-chloro-4-fluorophenyl)-2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}hydrazinecarbothioamide](/img/structure/B456374.png)
![2-({3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B456377.png)
![N-[3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE](/img/structure/B456378.png)
![N-[3-(4-methylphenoxy)-5-nitrophenyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B456379.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B456386.png)
